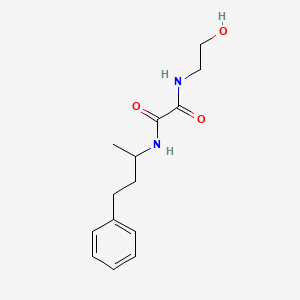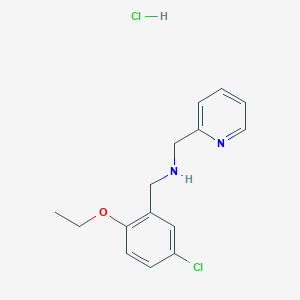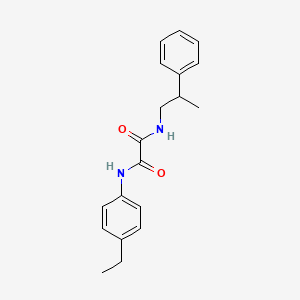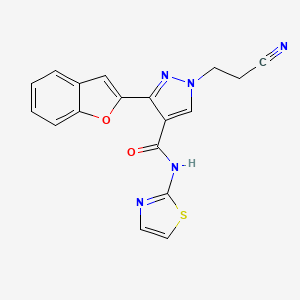
1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as CGP 12177, is a beta-adrenergic receptor antagonist that has been shown to have a variety of effects on the body. In
Mécanisme D'action
1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 acts as a beta-adrenergic receptor antagonist, which means that it blocks the effects of epinephrine and norepinephrine on these receptors. By doing so, 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 can reduce the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This mechanism of action has been shown to have a variety of effects on the body, including reducing heart rate, decreasing blood pressure, and increasing insulin sensitivity.
Biochemical and Physiological Effects:
1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on heart rate, blood pressure, and metabolism, 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 has also been shown to have anti-inflammatory effects and to protect against oxidative stress. Additionally, 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 in lab experiments is its selectivity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic receptor activation without interference from other receptors. Additionally, 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over time.
Orientations Futures
There are many potential future directions for research on 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177. One area of interest is the role of beta-adrenergic receptors in the development of metabolic diseases such as diabetes and obesity. Additionally, researchers may explore the potential therapeutic uses of 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 in the treatment of diseases such as heart failure and asthma. Finally, researchers may investigate the use of 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 as a tool for studying the role of beta-adrenergic receptors in various physiological processes.
Applications De Recherche Scientifique
1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 has been widely used in scientific research due to its ability to selectively bind to beta-adrenergic receptors. This compound has been used to study the effects of beta-adrenergic receptor activation on various physiological processes, including heart rate, blood pressure, and metabolism. Additionally, 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 has been used to study the role of beta-adrenergic receptors in the development of certain diseases, such as heart failure and asthma.
Propriétés
IUPAC Name |
1-(cyclopentylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c17-12(9-15-11-5-1-2-6-11)10-20-14-8-4-3-7-13(14)16(18)19;/h3-4,7-8,11-12,15,17H,1-2,5-6,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPGCSSSQCDTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=CC=CC=C2[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4175243.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4175247.png)
![methyl 4-[(4-tert-butylbenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-3-furancarboxylate](/img/structure/B4175252.png)
![N-(2-methoxyphenyl)-2-[1-(1-naphthoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4175255.png)
![methyl 2-methyl-5-oxo-4-{[(2-oxo-1-pyrrolidinyl)acetyl]amino}-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4175258.png)
![N-[4-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4175268.png)

![4-[2-(allyloxy)phenyl]-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4175284.png)
![2-amino-3-cyano-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 2-methoxybenzoate](/img/structure/B4175300.png)
![N,N-dimethyl-4-(7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)aniline](/img/structure/B4175306.png)


![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide](/img/structure/B4175333.png)